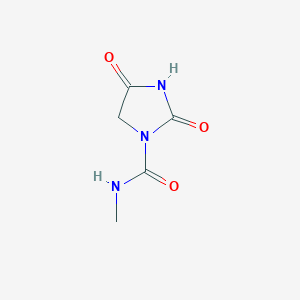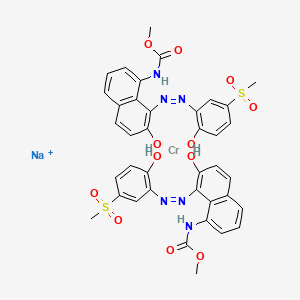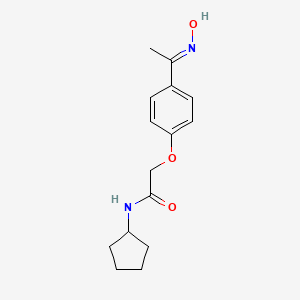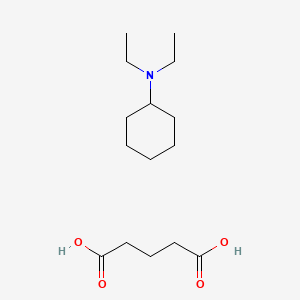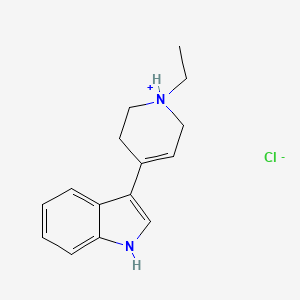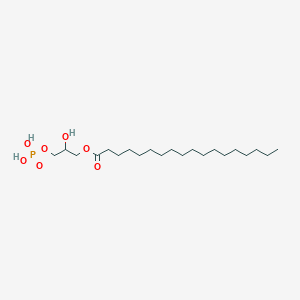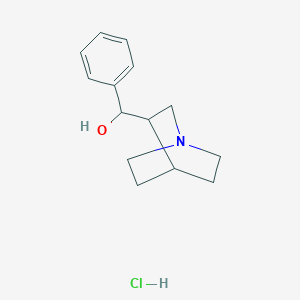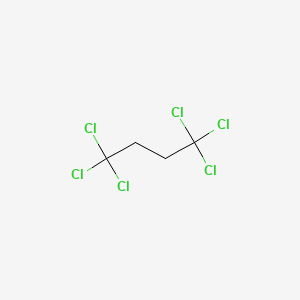
1,1,1,4,4,4-Hexachlorobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1,4,4,4-Hexachlorobutane is an organochlorine compound with the molecular formula C4H4Cl6 It is characterized by the presence of six chlorine atoms attached to a butane backbone
准备方法
The synthesis of 1,1,1,4,4,4-Hexachlorobutane typically involves the chlorination of butane under controlled conditions. The reaction is carried out in the presence of a catalyst, often iron or aluminum chloride, at elevated temperatures. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
化学反应分析
1,1,1,4,4,4-Hexachlorobutane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various chlorinated butanones and butanoic acids.
Reduction: Reduction reactions can lead to the formation of less chlorinated butanes.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,1,1,4,4,4-Hexachlorobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of chlorinated hydrocarbons.
Biology: Research into its effects on biological systems can provide insights into the toxicity and environmental impact of chlorinated compounds.
Medicine: While not commonly used directly in medicine, its derivatives and related compounds are studied for potential therapeutic applications.
Industry: It is used in the production of other chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism by which 1,1,1,4,4,4-Hexachlorobutane exerts its effects involves interactions with cellular components, particularly enzymes and membranes. The chlorine atoms can form strong bonds with biological molecules, leading to disruptions in normal cellular functions. This compound can also generate reactive intermediates that further interact with cellular targets, leading to various biochemical effects.
相似化合物的比较
1,1,1,4,4,4-Hexachlorobutane can be compared with other chlorinated butanes, such as:
1,1,2,2,3,4-Hexachlorobutane: Similar in structure but with different chlorine atom positions, leading to distinct chemical properties.
1,1,2,3,4,4-Hexachlorobutane: Another isomer with unique reactivity and applications.
1,1,1,2,4,4,4-Heptachlorobutane:
The uniqueness of this compound lies in its specific arrangement of chlorine atoms, which influences its reactivity and interactions with other molecules.
属性
CAS 编号 |
26523-63-7 |
|---|---|
分子式 |
C4H4Cl6 |
分子量 |
264.8 g/mol |
IUPAC 名称 |
1,1,1,4,4,4-hexachlorobutane |
InChI |
InChI=1S/C4H4Cl6/c5-3(6,7)1-2-4(8,9)10/h1-2H2 |
InChI 键 |
MINPZZUPSSVGJN-UHFFFAOYSA-N |
规范 SMILES |
C(CC(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




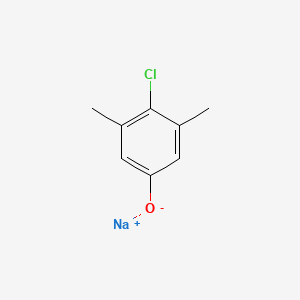
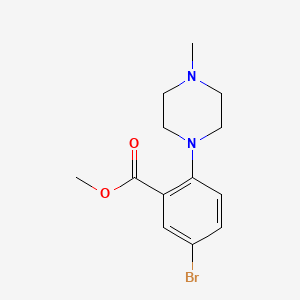
![1-Propanaminium, 3,3'-[1,6-hexanediylbis(oxy)]bis[2-hydroxy-N,N,N-trimethyl-, dichloride](/img/structure/B13760653.png)
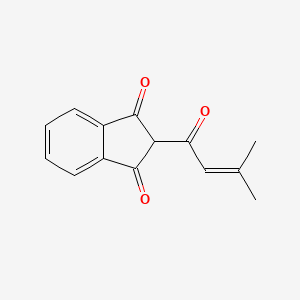
![1-[2-[[(4-Propoxyphenyl)amino]carbonyloxy]ethyl]piperidine](/img/structure/B13760658.png)
